molecular formula C21H34O3 B10763357 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one

Cat. No.: B10763357
M. Wt: 334.5 g/mol
InChI Key: CYKYBWRSLLXBOW-CSFFQSOUSA-N
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Description

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one is a neurosteroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor (GABA A receptor). This compound is known for its role in modulating neuronal excitability and has been studied for its anxiolytic, anticonvulsant, and sedative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one is synthesized from deoxycorticosterone through a two-step process. The first step involves the reduction of deoxycorticosterone to 5-alpha-dihydrodeoxycorticosterone using the enzyme 5-alpha-reductase. The second step involves the conversion of 5-alpha-dihydrodeoxycorticosterone to this compound using the enzyme 3-alpha-hydroxysteroid oxidoreductase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves enzymatic reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by modulating the GABA A receptor. By binding to this receptor, it enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased chloride influx and membrane hyperpolarization. This results in reduced neuronal excitability and has anxiolytic, anticonvulsant, and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Allopregnanolone: Another neurosteroid that modulates GABA A receptors.

    Pregnanolone: Similar in structure and function, also modulates GABA A receptors.

    Tetrahydrodeoxycorticosterone: A precursor in the synthesis of 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which influences its binding affinity and modulatory effects on the GABA A receptor. This makes it a valuable compound for studying the structure-activity relationships of neurosteroids .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

2-hydroxy-1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15?,16?,17?,18+,20-,21-/m0/s1

InChI Key

CYKYBWRSLLXBOW-CSFFQSOUSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4C(=O)CO)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

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